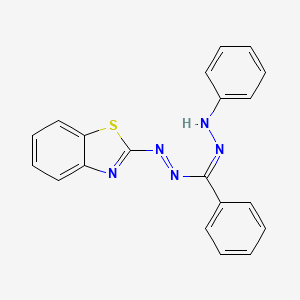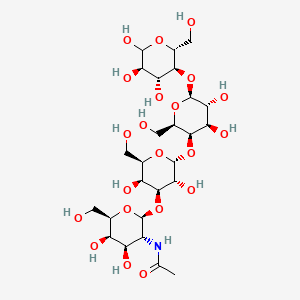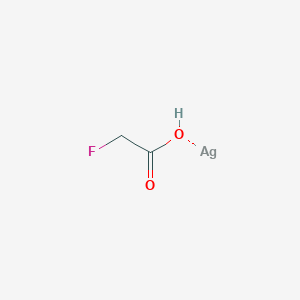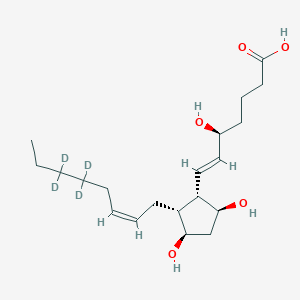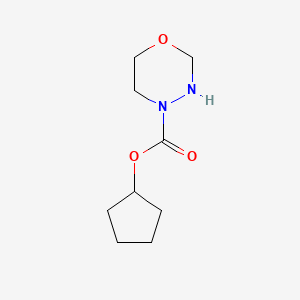![molecular formula C11H14N2Se B13819277 [4-(Butan-2-ylamino)phenyl] selenocyanate CAS No. 22037-11-2](/img/structure/B13819277.png)
[4-(Butan-2-ylamino)phenyl] selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Butan-2-ylamino)phenyl] selenocyanate is an organic compound with the molecular formula C11H14N2Se.
Vorbereitungsmethoden
The synthesis of [4-(Butan-2-ylamino)phenyl] selenocyanate typically involves the reaction of 4-aminophenyl selenocyanate with butan-2-ylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using standard techniques like recrystallization or column chromatography .
Analyse Chemischer Reaktionen
[4-(Butan-2-ylamino)phenyl] selenocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding selenoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield selenides.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[4-(Butan-2-ylamino)phenyl] selenocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of [4-(Butan-2-ylamino)phenyl] selenocyanate involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-(Butan-2-ylamino)phenyl] selenocyanate include:
4-Aminophenyl selenocyanate: A precursor in the synthesis of this compound.
Butan-2-ylamine: Another precursor used in the synthesis.
Selenocyanates: A class of compounds containing the selenocyanate group, known for their diverse chemical properties and applications.
Eigenschaften
CAS-Nummer |
22037-11-2 |
|---|---|
Molekularformel |
C11H14N2Se |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
[4-(butan-2-ylamino)phenyl] selenocyanate |
InChI |
InChI=1S/C11H14N2Se/c1-3-9(2)13-10-4-6-11(7-5-10)14-8-12/h4-7,9,13H,3H2,1-2H3 |
InChI-Schlüssel |
AXJGHTCZQNPPDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=CC=C(C=C1)[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
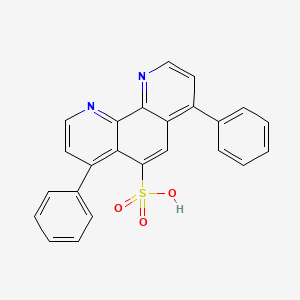
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
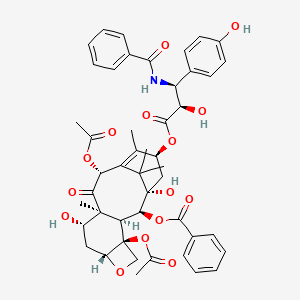

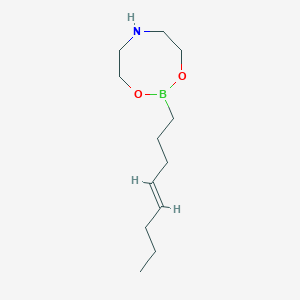
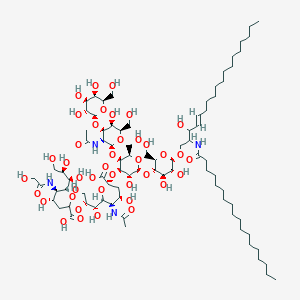
![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
